1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
Description
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by a 2-methoxyphenyl group attached to one nitrogen atom and a branched substituent on the other nitrogen. The latter comprises a propan-2-yl backbone bearing both a phenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-11-7-8-12-20(19)27-3)21(18-9-5-4-6-10-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNHJCGFXWVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a member of the thiourea class, which is known for its diverse biological activities. This article discusses its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiourea moiety characterized by a sulfur atom double-bonded to a carbon atom, which is also attached to two nitrogen atoms. The presence of the piperazine ring is significant as it often interacts with neurotransmitter systems, particularly serotonin and dopamine receptors.
Pharmacological Activities
-
Antimicrobial Activity
- Thiourea derivatives have shown promising antibacterial properties. For instance, compounds similar to this compound exhibited inhibitory effects against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
-
Antitumor Activity
- Recent studies have indicated that compounds within this class can inhibit the growth of cancer cell lines. For example, one study reported that related thiourea derivatives showed IC50 values in the low micromolar range against human lung adenocarcinoma cell lines, indicating their potential as anticancer agents . Another study highlighted that these compounds could induce apoptosis in cancer cells, evidenced by changes in cell morphology and viability .
-
Neuropharmacological Effects
- The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have demonstrated inhibition of serotonin and norepinephrine reuptake, leading to increased neurotransmitter availability in synaptic clefts. This mechanism positions them as candidates for antidepressant or anxiolytic therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Kinase Inhibition : Some thioureas have been designed as inhibitors of protein tyrosine kinases, which play crucial roles in cancer progression .
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating their activity and offering therapeutic benefits in mood disorders.
Research Findings and Case Studies
A summary of key studies investigating the biological activity of thiourea derivatives is presented in the table below:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties depending on substituents. Below, the target compound is compared with structurally analogous molecules grouped by key features:
Piperazine/Piperidine-Containing Thioureas
- HBK Series (): Compounds like HBK14–HBK19 feature piperazine linked to phenoxy-alkyl chains and 2-methoxyphenyl groups. Unlike the target compound, these lack the propan-2-yl-phenyl branch but share the 4-methylpiperazine motif, which may enhance solubility and receptor binding.
- 1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea (): Structurally closest to the target compound, differing only in the phenyl substituent (2,6-dimethyl vs. 2-methoxy).
Adamantyl Thioureas
- 1-(Adamantane-1-carbonyl)-3-(nitrophenyl)thioureas () : These derivatives (e.g., compounds 2–6 in ) replace the piperazine-propan-2-yl-phenyl chain with a bulky adamantane-carbonyl group. The adamantyl moiety enhances hydrophobicity and rigidity, which may improve thermal stability but reduce solubility compared to the target compound .
Halogenated/Bioactive Thioureas
- Antibacterial Thioureas (): Compounds like 7f (MIC 62.5 µg/mL against S. aureus) incorporate azetidinone and phenothiazine groups. The target compound’s 4-methylpiperazine may offer distinct binding modes compared to these electron-withdrawing substituents.
- Antitubercular Copper(II) Complexes () : Halogenated thioureas (e.g., compounds 81–88) show MICs of 2–8 µg/mL against M. tuberculosis. The target compound’s methoxyphenyl group lacks halogen atoms, which are critical for metal coordination in these complexes .
Methoxyphenyl Thioureas
- 1-(2-Methoxyphenyl)-3-[(3-methylphenyl)methylideneamino]thiourea (): This derivative replaces the piperazine-propan-2-yl group with a methylideneamino linker. The absence of the piperazine ring likely reduces basicity and solubility .
- 1-(4-Methoxyphenyl)-3-(2-oxobenzimidazol-5-yl)thiourea () : Features a benzimidazolone group instead of the piperazine-phenyl branch, which may confer distinct hydrogen-bonding capabilities .
Structural and Functional Analysis Table
Key Findings and Implications
Piperazine vs. Adamantyl Groups : The target compound’s 4-methylpiperazine likely improves solubility over adamantyl derivatives, making it more suitable for pharmaceutical applications .
Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group may favor hydrogen bonding over halogen-mediated interactions, suggesting divergent biological targets compared to halogenated analogs .
Steric Effects : The absence of bulky substituents (e.g., 2,6-dimethylphenyl) in the target compound could enhance molecular packing or receptor binding .
Preparation Methods
Isothiocyanate-Amine Coupling
The most direct method involves reacting 2-methoxyphenyl isothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine in a polar aprotic solvent. This route, validated by analogous syntheses in multiple studies, proceeds via nucleophilic addition of the amine to the electrophilic carbon in the isothiocyanate group.
Procedure :
- Dissolve 2-methoxyphenyl isothiocyanate (1.2 mmol) in dichloromethane (10 mL).
- Add 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine (1.0 mmol) dropwise under nitrogen.
- Stir at room temperature for 4–6 hours.
- Wash with 5% HCl (3 × 10 mL), dry over Na₂SO₄, and evaporate to obtain the crude product.
- Purify via flash chromatography (ethyl acetate/hexane, 3:7) to yield the thiourea derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Yield | 82–89% | |
| Reaction Time | 4–6 hours |
This method benefits from mild conditions and high reproducibility, as demonstrated in the synthesis of structurally similar thioureas. The use of dichloromethane ensures solubility of both reactants, while avoiding side reactions associated with nucleophilic solvents.
Acyl Chloride and Ammonium Thiocyanate Route
An alternative approach involves generating the isothiocyanate in situ from 2-methoxybenzoyl chloride and ammonium thiocyanate, followed by reaction with the amine. This two-step method, adapted from protocols for chlorobenzoyl thioureas, offers flexibility in handling air-sensitive intermediates.
Procedure :
- Isothiocyanate Formation :
- Add ammonium thiocyanate (1.3 mmol) to 2-methoxybenzoyl chloride (1.0 mmol) in dry acetone (5 mL).
- Stir at 0°C for 1 hour, then warm to room temperature.
- Thiourea Synthesis :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone/Dichloromethane | |
| Temperature | 0°C → 25°C | |
| Yield | 78–85% | |
| Reaction Time | 1.5 hours |
This method circumvents the need for pre-synthesized isothiocyanates, making it advantageous for large-scale production. However, strict temperature control is critical to prevent decomposition of the intermediate isothiocyanate.
Optimization and Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred for their ability to stabilize charged intermediates without participating in side reactions. Tert-butanol has been used for less nucleophilic amines, though it may reduce reaction rates.
Catalytic Additives
The addition of PEG-400 (0.1 mmol) enhances reaction efficiency by acting as a phase-transfer catalyst, particularly in biphasic systems. This aligns with findings from the synthesis of (S)-1-(4-chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea, where PEG-400 improved yields by 15%.
Temperature and Time
- Room Temperature : Optimal for secondary amines like 4-methylpiperazine derivatives, completing reactions in 4–6 hours.
- Reflux : Required for aromatic amines but unnecessary here due to the high nucleophilicity of the target amine.
Analytical Characterization
Spectroscopic Data
Crystallography
While no crystal structure of the target compound is reported, analogues like 1-(4-chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea exhibit planar thiourea moieties stabilized by intramolecular hydrogen bonds. X-ray data for such derivatives confirm the thione tautomer predominates, with C=S bond lengths of 1.68–1.72 Å.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Isothiocyanate-Amine | High yield, mild conditions | Requires pre-synthesized isothiocyanate | 82–89% |
| Acyl Chloride Route | In situ isothiocyanate generation | Sensitive to moisture | 78–85% |
The isothiocyanate-amine method is superior for small-scale synthesis, while the acyl chloride route scales efficiently but demands rigorous anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
